7-Bromo-1-(trifluoromethyl)-1-indanol

CYP Inhibition ADME-Tox Medicinal Chemistry

SAR studies often fail due to inconsistent CYP inhibition profiles from non-specific halogen placement. 7-Bromo-1-(trifluoromethyl)-1-indanol solves this by providing a regioisomerically pure building block with a defined CYP2D6 IC50 of 7.4 µM, serving as a reliable positive control that does not saturate the assay. The C7 bromine handle ensures predictable reactivity in Pd-catalyzed cross-coupling for focused library synthesis. - Calibrate CYP2D6 assays with a validated IC50 (7.4 µM), >7-fold difference vs. the 6-bromo analog. - Synthesize focused CF3-indanol libraries via Suzuki coupling with complete regiochemical fidelity. - Bulk stock available; ready-to-ship packaging minimizes lead time for critical hit-to-lead programs.

Molecular Formula C10H8BrF3O
Molecular Weight 281.07 g/mol
Cat. No. B13710439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-(trifluoromethyl)-1-indanol
Molecular FormulaC10H8BrF3O
Molecular Weight281.07 g/mol
Structural Identifiers
SMILESC1CC(C2=C1C=CC=C2Br)(C(F)(F)F)O
InChIInChI=1S/C10H8BrF3O/c11-7-3-1-2-6-4-5-9(15,8(6)7)10(12,13)14/h1-3,15H,4-5H2
InChIKeyHTPDBJODSRPHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-(trifluoromethyl)-1-indanol: Building Block Overview


7-Bromo-1-(trifluoromethyl)-1-indanol belongs to the class of 1-trifluoromethyl indanols, a scaffold featured in bioactive molecules targeting kinases (JAK1/2), ion channels (KCNQ2-3), and metabolic enzymes (PDHK, MAGL) [1]. The combination of a lipophilic, electron-withdrawing trifluoromethyl group at C1 and a bromine atom at C7 yields a building block with enhanced metabolic stability and a reactive handle (the bromine) for cross-coupling, enabling modular diversification of the indanol core [2].

7-Bromo-1-(trifluoromethyl)-1-indanol: Specificity vs. Analogs


The position of bromine on the indanol ring directly influences electronic distribution, metabolic stability, and CYP enzyme inhibition profiles [1]. Replacement with a 4‑bromo or 6‑bromo regioisomer alters the compound's lipophilicity, binding orientation toward hydrophobic enzyme pockets, and reactivity in cross-coupling reactions. Similarly, non‑halogenated 1‑(trifluoromethyl)‑1‑indanol lacks the heavy atom effect and the synthetic handle required for downstream diversification via Suzuki, Buchwald, or Sonogashira couplings [2]. These differences preclude generic substitution and mandate the use of the 7‑bromo regioisomer for consistent and predictable outcomes in structure‑activity relationship (SAR) studies and modular synthesis.

7-Bromo-1-(trifluoromethyl)-1-indanol: Quantitative Evidence vs. Analogs


CYP2D6 Inhibition: 7-Bromo vs. 6-Bromo Regioisomer

In human liver microsome assays, 7‑bromo‑1‑(trifluoromethyl)‑1‑indanol demonstrated an IC50 of 7.4 µM against CYP2D6, whereas the 6‑bromo regioisomer exhibited an IC50 >50 µM under identical conditions, indicating that bromine position dramatically alters isoform selectivity [1][2]. This difference highlights the 7‑bromo analog's higher potential for CYP2D6‑mediated drug‑drug interaction risk, which is critical during lead optimization.

CYP Inhibition ADME-Tox Medicinal Chemistry

CYP1A2 Inhibition: 7-Bromo vs. 4-Bromo Regioisomer

The 7‑bromo derivative inhibits CYP1A2 with an IC50 of 20 µM, while the 4‑bromo regioisomer shows an IC50 >30 µM (no inhibition up to 30 µM) [1][2]. This ≥1.5‑fold difference in potency underscores the importance of halogen placement for tuning metabolic liability.

CYP Inhibition Metabolic Stability Lead Optimization

Lipophilicity: 7-Bromo vs. 4-Bromo Regioisomer

Calculated partition coefficients (cLogP) reveal that 7‑bromo‑1‑(trifluoromethyl)‑1‑indanol has a cLogP of 2.84, which is 0.53 units lower than the 4‑bromo analog (cLogP = 3.37) . The reduced lipophilicity of the 7‑bromo derivative can translate to better aqueous solubility and lower non‑specific protein binding, improving in vitro assay compatibility.

Physicochemical Properties Lipophilicity Drug‑likeness

Synthetic Utility: 7-Bromo as Cross-Coupling Handle

The 7‑bromo substituent enables Pd‑catalyzed cross‑couplings (Suzuki, Sonogashira, Buchwald) that are not possible with the non‑halogenated parent 1‑(trifluoromethyl)‑1‑indanol. In contrast, the 5‑bromo regioisomer, while also halogenated, often requires harsher conditions or yields different regiochemical outcomes in electrophilic substitutions due to altered electronic effects [1].

Synthetic Chemistry Cross‑Coupling Modular Synthesis

7-Bromo-1-(trifluoromethyl)-1-indanol: Key Applications


CYP2D6 Probe for Metabolic Stability Screens

Use 7‑bromo‑1‑(trifluoromethyl)‑1‑indanol as a reference compound to calibrate CYP2D6 inhibition assays. Its moderate IC50 (7.4 µM) provides a clear positive control without saturating the assay, enabling accurate assessment of new chemical entities' metabolic liability [1].

Modular Diversification via Suzuki-Miyaura Coupling

Employ the 7‑bromo handle for Pd‑catalyzed cross‑coupling with aryl/heteroaryl boronic acids, generating focused libraries of CF3‑indanol derivatives. The position‑specific bromine ensures predictable reactivity and regiochemical fidelity [2].

SAR Studies of Halogen-Dependent CYP Inhibition

Compare 7‑bromo, 6‑bromo, and 4‑bromo regioisomers side‑by‑side to map the electronic and steric determinants of CYP isoform selectivity. The >7‑fold difference in CYP2D6 IC50 between 7‑ and 6‑bromo analogs highlights the critical role of halogen placement [1][3].

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